硝酸镁

概述

描述

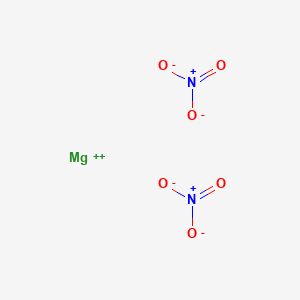

Magnesium nitrate is an inorganic compound with the chemical formula Mg(NO₃)₂. It is a highly soluble, white crystalline solid that is hygroscopic, meaning it readily absorbs moisture from the environment. Magnesium nitrate is commonly found in its hexahydrate form, Mg(NO₃)₂·6H₂O. This compound is widely used in various applications, including agriculture, industry, and scientific research .

作用机制

Target of Action

Magnesium nitrate is an inorganic compound that plays a pivotal role in various biochemical and physiological processes in plants . It is primarily involved in photosynthesis, protein synthesis, and nucleotide metabolism . It also promotes the synthesis of chlorophyll, thereby enhancing plant growth and productivity .

Mode of Action

Magnesium nitrate interacts with its targets through various mechanisms. It reacts with alkali metal hydroxide to form the corresponding nitrate . When heated, it decomposes into magnesium oxide, oxygen, and nitrogen oxides . This decomposition is due to magnesium nitrate’s high affinity for water .

Biochemical Pathways

Magnesium nitrate affects several biochemical pathways. It plays a key role in photosynthesis, protein synthesis, and nucleotide metabolism . In photosynthesis, it aids in the harvesting of solar energy. In protein synthesis, it stabilizes ribosomal association and activity. In nucleotide metabolism, it binds to ATP to participate in energy metabolism .

Pharmacokinetics

It is known that magnesium, in general, is the fourth most common cation in the body and the second most common intracellular cation after potassium . It has a fundamental role as a co-factor in more than 300 enzymatic reactions involving energy metabolism and nucleic acid synthesis .

Result of Action

The action of magnesium nitrate results in various molecular and cellular effects. For instance, when it decomposes, it forms magnesium oxide, oxygen, and nitrogen oxides . In plants, it enhances growth and productivity by promoting the synthesis of chlorophyll .

Action Environment

Environmental factors can influence the action, efficacy, and stability of magnesium nitrate. For example, it is highly soluble in water and can cause harm to aquatic life due to its potential to cause eutrophication in water bodies . This can lead to an overgrowth of algae and other aquatic plants, thereby depleting oxygen levels and posing threats to fish and other aquatic organisms .

科学研究应用

Magnesium nitrate has a wide range of applications in scientific research:

-

Agriculture: : It is used as a source of magnesium and nitrogen in fertilizers, promoting plant growth and productivity by aiding in chlorophyll synthesis .

-

Industrial Processes: : Magnesium nitrate serves as a dehydrating agent in the preparation of concentrated nitric acid and is used in the production of other magnesium salts and petrochemicals .

-

Biomedical Applications: : Magnesium oxide nanoparticles synthesized from magnesium nitrate have shown potential in antibacterial, antioxidant, anti-diabetic, and anti-inflammatory applications .

-

Environmental Applications: : Magnesium nitrate is used in the treatment of wastewater and as a component in the synthesis of environmentally friendly materials .

生化分析

Biochemical Properties

Magnesium nitrate plays a crucial role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. One of the primary roles of magnesium nitrate is to provide magnesium ions (Mg²⁺), which are essential cofactors for many enzymatic reactions. For instance, Mg²⁺ ions are required for the activation of ATPases, which are enzymes that hydrolyze ATP to provide energy for cellular processes .

Magnesium nitrate also interacts with nucleic acids, stabilizing their structures and facilitating the binding of enzymes involved in DNA replication and repair. Additionally, Mg²⁺ ions from magnesium nitrate are involved in the stabilization of ribosomes, which are essential for protein synthesis .

Cellular Effects

Magnesium nitrate has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, Mg²⁺ ions from magnesium nitrate are involved in the regulation of ion channels and transporters, which are critical for maintaining cellular homeostasis .

In plant cells, magnesium nitrate enhances photosynthetic efficiency by acting as a cofactor for enzymes involved in the Calvin cycle. It also promotes the synthesis of chlorophyll, which is essential for capturing light energy . In animal cells, magnesium nitrate can affect muscle contraction, nerve function, and energy metabolism by modulating the activity of enzymes and ion channels .

Molecular Mechanism

The molecular mechanism of action of magnesium nitrate involves its dissociation into magnesium ions (Mg²⁺) and nitrate ions (NO₃⁻) in aqueous solutions. The Mg²⁺ ions bind to various biomolecules, including enzymes, nucleic acids, and proteins, to exert their effects. For instance, Mg²⁺ ions can activate or inhibit enzymes by binding to their active sites or allosteric sites .

Magnesium nitrate also influences gene expression by stabilizing the structure of nucleic acids and facilitating the binding of transcription factors and RNA polymerases. This can lead to changes in the expression of genes involved in various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of magnesium nitrate can change over time due to its stability and degradation. Magnesium nitrate is relatively stable under normal conditions, but it can decompose at high temperatures, releasing toxic nitrogen oxides . Long-term exposure to magnesium nitrate can lead to changes in cellular function, including alterations in enzyme activity, gene expression, and cellular metabolism .

Dosage Effects in Animal Models

The effects of magnesium nitrate vary with different dosages in animal models. At low to moderate doses, magnesium nitrate can have beneficial effects, such as improving muscle function and energy metabolism. At high doses, magnesium nitrate can be toxic, leading to adverse effects such as gastrointestinal disturbances, hypotension, and respiratory depression .

Threshold effects have been observed in studies, where low doses of magnesium nitrate improve physiological functions, while high doses result in toxicity. It is essential to determine the appropriate dosage to avoid adverse effects .

Metabolic Pathways

Magnesium nitrate is involved in several metabolic pathways, primarily through the provision of Mg²⁺ ions. These ions act as cofactors for enzymes involved in energy metabolism, such as ATPases and kinases. Magnesium nitrate also influences the metabolic flux of carbohydrates, lipids, and proteins by modulating the activity of key enzymes .

In plants, magnesium nitrate enhances the synthesis of chlorophyll and other photosynthetic pigments, thereby improving photosynthetic efficiency and overall plant growth . In animals, magnesium nitrate supports energy metabolism by participating in the synthesis and utilization of ATP .

Transport and Distribution

Magnesium nitrate is transported and distributed within cells and tissues through various mechanisms. Mg²⁺ ions are taken up by cells via specific transporters and ion channels, such as the magnesium transporter MGT1 and the cyclic nucleotide-gated channel CNGC . Once inside the cells, Mg²⁺ ions are distributed to different cellular compartments, including the cytosol, mitochondria, and chloroplasts .

The distribution of magnesium nitrate within tissues is influenced by its solubility and the presence of binding proteins. In plants, magnesium nitrate is transported from the roots to the shoots via the xylem, while in animals, it is distributed through the bloodstream to various organs .

Subcellular Localization

The subcellular localization of magnesium nitrate is primarily determined by the distribution of Mg²⁺ ions within the cell. These ions are found in various cellular compartments, including the cytosol, mitochondria, chloroplasts, and vacuoles . The localization of Mg²⁺ ions can affect their activity and function, as they interact with different biomolecules in each compartment.

For example, in the chloroplasts of plant cells, Mg²⁺ ions are essential for the activation of enzymes involved in the Calvin cycle and the synthesis of chlorophyll . In the mitochondria of animal cells, Mg²⁺ ions play a crucial role in energy metabolism by participating in the synthesis of ATP .

准备方法

Magnesium nitrate can be synthesized through several methods:

-

Reaction between Magnesium Hydroxide and Nitric Acid: : [ \text{Mg(OH)}_2 + 2\text{HNO}_3 \rightarrow \text{Mg(NO}_3\text{)}_2 + 2\text{H}_2\text{O} ]

-

Reaction between Magnesium Oxide and Nitric Acid: : [ \text{MgO} + 2\text{HNO}_3 \rightarrow \text{Mg(NO}_3\text{)}_2 + \text{H}_2\text{O} ]

-

Reaction between Magnesium Carbonate and Nitric Acid: : [ \text{MgCO}_3 + 2\text{HNO}_3 \rightarrow \text{Mg(NO}_3\text{)}_2 + \text{H}_2\text{O} + \text{CO}_2 ]

-

Reaction between Magnesium and Dilute Nitric Acid: : [ \text{Mg} + 2\text{HNO}_3 \rightarrow \text{Mg(NO}_3\text{)}_2 + \text{H}_2 ]

Industrial production of magnesium nitrate typically involves the reaction of nitric acid with magnesium oxide or magnesium carbonate .

化学反应分析

Magnesium nitrate undergoes several types of chemical reactions:

-

Decomposition: : When heated, magnesium nitrate decomposes to form magnesium oxide, nitrogen dioxide, and oxygen: [ 2\text{Mg(NO}_3\text{)}_2 \rightarrow 2\text{MgO} + 4\text{NO}_2 + \text{O}_2 ]

-

Reaction with Alkali Metal Hydroxides: : Magnesium nitrate reacts with alkali metal hydroxides to form magnesium hydroxide and the corresponding nitrate: [ \text{Mg(NO}_3\text{)}_2 + 2\text{NaOH} \rightarrow \text{Mg(OH)}_2 + 2\text{NaNO}_3 ]

These reactions typically occur under specific conditions, such as elevated temperatures for decomposition .

相似化合物的比较

Magnesium nitrate can be compared with other nitrates and magnesium salts:

-

Magnesium Sulfate (Epsom Salt)

Formula: MgSO₄

Uses: Widely used in agriculture, medicine (as a laxative), and industry.

-

Calcium Nitrate

Formula: Ca(NO₃)₂

Uses: Commonly used in fertilizers and as a component in concrete.

-

Ammonium Nitrate

Formula: NH₄NO₃

Uses: Primarily used as a high-nitrogen fertilizer and in explosives.

Comparison: Ammonium nitrate is a more potent source of nitrogen compared to magnesium nitrate but lacks the magnesium component.

Magnesium nitrate’s unique combination of magnesium and nitrogen makes it particularly valuable in applications where both elements are required.

属性

IUPAC Name |

magnesium;dinitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mg.2NO3/c;2*2-1(3)4/q+2;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIXJRHPUWRPCBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MgN2O6, Mg(NO3)2 | |

| Record name | MAGNESIUM NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1010 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MAGNESIUM NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1041 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | magnesium nitrate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Magnesium_nitrate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4049664 | |

| Record name | Magnesium nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Magnesium nitrate appears as a white crystalline solid. Produces toxic oxides of nitrogen if heated to decomposition. Used in pyrotechnics., Dry Powder; Gas or Vapor; Liquid; NKRA; Other Solid, Colorless or white hygroscopic solid; [ICSC] White odorless crystals; Deliquescent; [MSDSonline], HYGROSCOPIC COLOURLESS OR WHITE CRYSTALS. | |

| Record name | MAGNESIUM NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1010 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitric acid, magnesium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium nitrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5892 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | MAGNESIUM NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1041 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

Decomposes at 626 °F (USCG, 1999) | |

| Record name | MAGNESIUM NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1010 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Very soluble in water, 71.2 g/100g H2O at 25 °C, Solubility in water: very good | |

| Record name | MAGNESIUM NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/660 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MAGNESIUM NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1041 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.46 (USCG, 1999) - Denser than water; will sink, Approx 2.3, Density, 2.0256 @ 25 °C; MP, 129 °C /Dihydrate/, Colorless, monoclinic, crystals; BP, decomposes @ 330 °C with loss of 5 H2O; MP, 95 °C; density, 1.464; deliquescent /Hexahydrate/ | |

| Record name | MAGNESIUM NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1010 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MAGNESIUM NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/660 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.49 [mmHg], 0.494 mm Hg @ 25 °C (65.2 Pa) | |

| Record name | Magnesium nitrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5892 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | MAGNESIUM NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/660 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

The stem juice of the banana plant (Musa species) has been used as an arrow poison by African tribesmen. Lyophilized, partially purified extracts of the juice augment and then block both directly and indirectly evoked contractions of the mouse diaphragm. ...In the mouse isolated phrenic nerve-hemidiaphragm preparation, the pharmacological profile of the first /active ingredient/... was similar to that for authentic potassium nitrate which augments in low concentrations, and in higher concentrations augments, and then blocks both directly evoked muscle contraction the neuromuscular transmission. The second component had a profile of activity similar to that for authentic magnesium nitrate which only blocks neuromuscular transmission. It can be concluded that the two major active principles in the banana stem juice are potassium nitrate and magnesium nitrate. | |

| Record name | MAGNESIUM NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/660 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Magnesium nitrate is prepared by dissolving magnesium oxide, hydroxide, or carbonate in nitric acid, followed by evaporation and crystallization at room temperature. Impurities such as calcium, iron, and aluminum are precipitated by pretreatment of the solution with slight excess of magnesium oxide, followed by filtration. | |

| Record name | MAGNESIUM NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/660 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White cubic crystals | |

CAS No. |

10377-60-3 | |

| Record name | MAGNESIUM NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1010 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Magnesium nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010377603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitric acid, magnesium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.739 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAGNESIUM NITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77CBG3UN78 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MAGNESIUM NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/660 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MAGNESIUM NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1041 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

192 °F (USCG, 1999) | |

| Record name | MAGNESIUM NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1010 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Q1: What is the molecular formula and weight of Magnesium nitrate?

A1: Magnesium nitrate commonly exists as the hexahydrate form, with the molecular formula Mg(NO3)2·6H2O and a molecular weight of 256.41 g/mol.

Q2: Is there any spectroscopic data available for magnesium nitrate?

A2: Yes, infrared (IR) spectroscopy has been used to study the phase transitions and hydration states of magnesium nitrate thin films. [] Transmission FT-IR spectroscopy specifically revealed information about water's role in nitric acid uptake on magnesium oxide surfaces, leading to magnesium nitrate formation. []

Q3: Does magnesium nitrate exhibit catalytic activity?

A5: While not a traditional catalyst, magnesium nitrate plays a role in promoting certain reactions. For example, it acts as a blowing and setting agent in the thermo-foaming of powder dispersions in molten sucrose for preparing alumina foams. [] This effect is attributed to the catalytic action of H+ ions generated by the hydrolysis of magnesium nitrate, accelerating the -OH condensation rate. []

Q4: Are there any industrial applications of magnesium nitrate as a reagent?

A6: Yes, magnesium nitrate is used in the production of thermally stable ammonium nitrate-containing fertilizers. [] One process involves reacting finely ground magnesium oxide with nitric acid in a solution containing both ammonium nitrate and magnesium nitrate under specific temperature and pH conditions. []

Q5: Can you describe an analytical method used to quantify Magnesium Nitrate?

A8: Graphite furnace atomic absorption spectrometry (GFAAS) is a suitable technique for quantifying magnesium nitrate. [] In the context of determining manganese in urine, using magnesium nitrate as a matrix modifier in GFAAS with deuterium lamp correction has proven effective. [] This method provides a high absorbance-background absorption ratio, a narrow absorption peak, and optimized incineration and atomization temperatures. []

Q6: How can the thermal decomposition of magnesium nitrate be managed to minimize its environmental impact?

A9: Research has focused on controlling the thermal decomposition of magnesium nitrate to capture harmful nitrogen compounds and recover nitric acid for reuse. [] Thermal hydrolysis of magnesium nitrate offers a promising approach, allowing for the production of undiluted magnesium oxide while regenerating nitric acid, thus contributing to a more sustainable process. []

Q7: Are there alternative magnesium compounds for specific applications?

A10: Yes, depending on the application, other magnesium compounds can be used. For instance, in the synthesis of Na-2-mica, researchers compared magnesium oxide and magnesium nitrate as magnesium sources. [] While both resulted in highly charged expandable mica, the sample prepared with magnesium nitrate contained forsterite as an impurity. [] This highlights the importance of carefully considering the choice of magnesium source depending on the desired product purity. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[2.2.1]hept-2-ene-1-carboxamide](/img/structure/B78715.png)